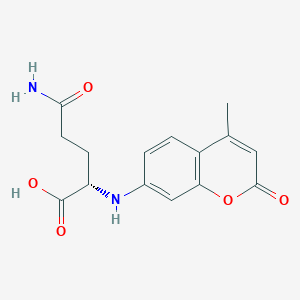

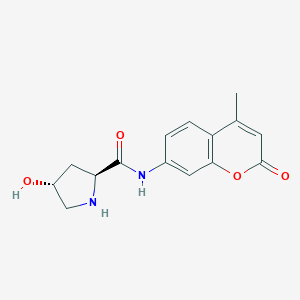

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide, also known as 4-hydroxy-N-methyl-2-oxo-chromen-7-yl pyrrolidine-2-carboxamide, is an organic compound that has been studied for its potential applications in scientific research. This compound has been identified as a potential inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in fatty acid synthesis.

Aplicaciones Científicas De Investigación

Biotechnology

Application Summary

Biotechnologists utilize H-HYP-AMC in the production of trans-4-hydroxyproline, a valuable chiral building block for pharmaceuticals, through recombinant microbial strains .

Methods of Application

Genes encoding trans-proline 4-hydroxylase are expressed in microorganisms like Corynebacterium glutamicum and Escherichia coli, which then produce trans-4-hydroxyproline.

Results and Outcomes

The production of trans-4-hydroxyproline by these recombinant strains is quantified, showing the feasibility of microbial systems for industrial-scale production of this important amino acid derivative .

These additional applications demonstrate the versatility of H-HYP-AMC in a wide range of scientific and industrial contexts, each contributing to advancements in their respective fields.

Hypoxia Research

Application Summary

H-HYP-AMC is used in hypoxia research to understand gene expression changes under low oxygen conditions, which is critical in diseases like cancer and ischemic conditions.

Methods of Application

Researchers employ H-HYP-AMC in cellular assays to mimic hypoxic conditions and study the transcriptional start sites of genes using next-generation sequencing technologies .

Results and Outcomes

The findings include precise positional information of transcriptional start sites and gene-expression levels, offering insights into cellular responses to hypoxia .

Cardiovascular Medicine

Application Summary

In cardiovascular medicine, H-HYP-AMC is instrumental in studying the effects of blood pressure on heart health and developing treatments for hypertension.

Methods of Application

The compound is used in ambulatory blood pressure monitoring studies to evaluate the efficacy of various treatments and lifestyle interventions on blood pressure regulation .

Results and Outcomes

The data from these studies contribute to updated guidelines and recommendations for managing hypertension, particularly in pediatric populations .

Propiedades

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20)/t10-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWCKAVECMRKHV-PWSUYJOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |

CAS RN |

77471-43-3 |

Source

|

| Record name | (2S,4R)-4-Hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77471-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

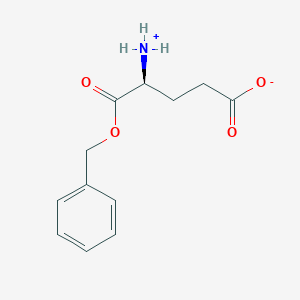

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)